

# EIDD-1931 Demonstrates Potent Activity Against Remdesivir-Resistant SARS-CoV-2 Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | EIDD-1931 |           |  |  |  |
| Cat. No.:            | B613837   | Get Quote |  |  |  |

A comprehensive analysis of preclinical data indicates that **EIDD-1931**, the active metabolite of the oral antiviral molnupiravir, effectively inhibits the replication of SARS-CoV-2 strains that have developed resistance to remdesivir. This efficacy is attributed to its distinct mechanism of action, which circumvents the resistance pathways affecting remdesivir.

**EIDD-1931** maintains its potent antiviral activity against SARS-CoV-2 variants with mutations in the RNA-dependent RNA polymerase (RdRp) that confer resistance to remdesivir.[1][2] In some instances, these remdesivir-resistant mutations have been shown to increase the virus's sensitivity to **EIDD-1931**.[3] This suggests that **EIDD-1931** could be a viable therapeutic option for patients infected with remdesivir-resistant SARS-CoV-2.

Both **EIDD-1931** and remdesivir target the viral RdRp, a crucial enzyme for viral replication. However, their mechanisms of inhibition differ significantly. Remdesivir acts as a chain terminator, prematurely halting the synthesis of viral RNA. In contrast, **EIDD-1931** is incorporated into the viral RNA and then causes an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inactivates the virus.[4][5] This fundamental difference in their approach to inhibiting viral replication is a key reason for **EIDD-1931**'s effectiveness against remdesivir-resistant strains.

### **Comparative Antiviral Activity**

The following table summarizes the in vitro efficacy of **EIDD-1931** and remdesivir (or its parent nucleoside GS-441524) against various SARS-CoV-2 strains, including variants of concern.



| Compound                 | Virus<br>Strain/Variant         | Cell Line                       | EC50 (μM)  | Reference |
|--------------------------|---------------------------------|---------------------------------|------------|-----------|
| EIDD-1931                | Ancestral SARS-<br>CoV-2        | ACE2plusC3                      | 0.25       | [6]       |
| Ancestral SARS-<br>CoV-2 | Vero E6-GFP                     | 0.3                             | [7]        |           |
| Ancestral SARS-<br>CoV-2 | Huh7                            | 0.4                             | [7]        | _         |
| BA.5                     | A549-Dual™<br>hACE2-<br>TMPRSS2 | 0.96 ± 0.13                     | [8]        | _         |
| Remdesivir               | Ancestral SARS-<br>CoV-2        | ACE2plusC3                      | 4.34       | [6]       |
| GS-441524                | BA.5                            | A549-Dual™<br>hACE2-<br>TMPRSS2 | 2.1 ± 0.27 | [8]       |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent antiviral.

### **Experimental Methodologies**

The data presented above were generated using various in vitro antiviral activity assays. Below are detailed protocols for representative experiments.

## Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

- Cell Seeding: A549-Dual™ hACE2-TMPRSS2 cells are seeded in 96-well plates and incubated until they form a monolayer.
- Compound Preparation: EIDD-1931 and GS-441524 are prepared in a series of dilutions.



- Infection and Treatment: The cell culture medium is removed, and the cells are infected with the SARS-CoV-2 BA.5 variant at a specific multiplicity of infection (MOI), typically 0.001. Immediately after infection, the diluted compounds are added to the wells.
- Incubation: The plates are incubated for a set period, for example, 4 days, to allow for viral replication and the development of CPE.
- Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTS/PMS assay. The absorbance is read, which correlates with the number of viable cells.
- Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the EC50 value is determined by plotting the dose-response curve.[8]

#### **VeroE6-GFP Reporter Assay**

This assay utilizes a modified VeroE6 cell line that expresses Green Fluorescent Protein (GFP) upon viral infection.

- Cell Seeding: VeroE6-GFP cells are seeded in 96-well plates.
- Compound Pre-treatment: The cells are pre-treated with serial dilutions of the antiviral compounds overnight.
- Infection: The cells are then infected with the desired SARS-CoV-2 strain.
- Incubation: The plates are incubated for 4 days post-infection.
- GFP Signal Measurement: The GFP signal, which is proportional to the extent of viral replication, is measured using high-content imaging.
- Data Analysis: The EC50 value is calculated based on the reduction in the GFP signal at different compound concentrations.[9]

## Visualizing the Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams depict the distinct mechanisms of action of **EIDD-1931** and remdesivir, as well as a typical experimental workflow



for assessing antiviral efficacy.





Click to download full resolution via product page

Comparative Mechanisms of Action of Remdesivir and **EIDD-1931**.



Click to download full resolution via product page



General workflow for in vitro antiviral efficacy testing.

In conclusion, the available data strongly support the efficacy of **EIDD-1931** against remdesivirresistant SARS-CoV-2 strains. Its distinct mechanism of inducing lethal mutagenesis provides a high genetic barrier to the development of resistance and makes it a promising candidate for the treatment of COVID-19, particularly in cases where remdesivir may be less effective.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. news-medical.net [news-medical.net]
- 2. In vitro selection of Remdesivir resistance suggests evolutionary predictability of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated first-in-human clinical trial of EIDD-2801/MK-4482 (molnupiravir), a ribonucleoside analog with potent antiviral activity against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Molnupiravir and Its Antiviral Activity Against COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of the parent analogue of remdesivir (GS-441524) and molnupiravir results in a markedly potent antiviral effect in SARS-CoV-2 infected Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EIDD-1931 Demonstrates Potent Activity Against Remdesivir-Resistant SARS-CoV-2 Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613837#efficacy-of-eidd-1931-against-remdesivir-resistant-viral-strains]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com